

Frequently Asked Questions: Anacetrapib Long-Term Follow-Up

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Compound Focus: Anacetrapib

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Q1: What was the design and primary goal of the long-term follow-up in the REVEAL trial? The long-term (or "post-trial") follow-up was an extension of the main REVEAL study. Its primary goal was to assess the **long-term efficacy and safety** of **anacetrapib** after the scheduled treatment period had ended. This phase was critical for understanding whether the clinical benefits persisted and if any delayed safety concerns emerged after patients stopped taking the drug [1] [2].

Q2: How were participants monitored after the active treatment phase ended? After the in-trial treatment period, a specific follow-up protocol was implemented [2]:

- **Blinding:** Participants, their doctors, and trial personnel remained **blinded** to the original treatment allocation (**anacetrapib** or placebo) to avoid bias.
- **Data Collection Method:** Information was collected remotely every 6 months via **telephone interview or medical record review**.
- **Data Collected:** Researchers focused on collecting information on **serious adverse events** and the use of lipid-lowering therapy. No physical measurements or biological samples were taken during this post-trial phase.

Q3: What were the key efficacy findings during the extended follow-up? The post-trial analysis revealed that the cardiovascular benefits of **anacetrapib** not only persisted but increased during the follow-up period after treatment stopped [1] [2] [3]. The table below summarizes the risk reduction for key outcomes.

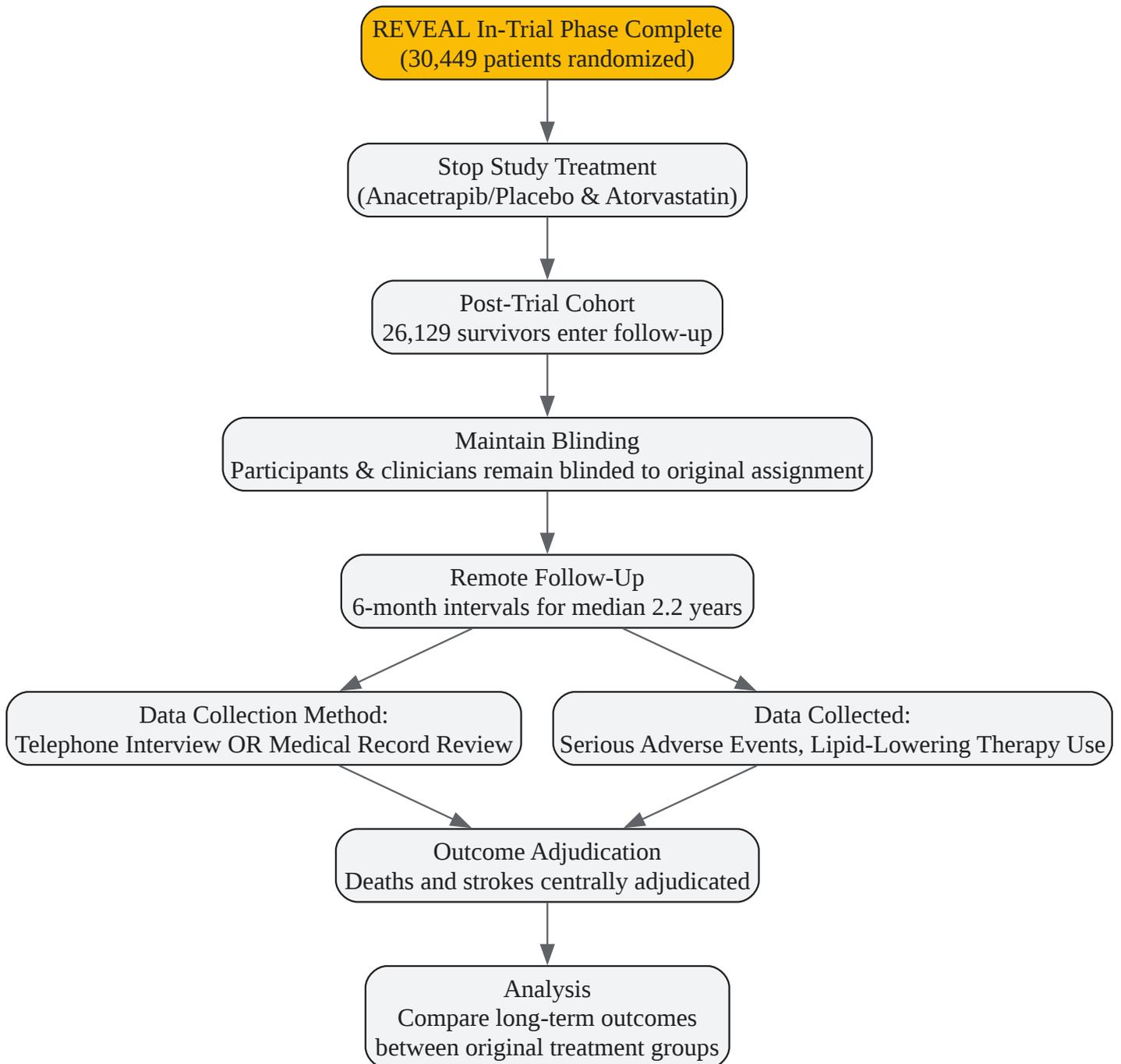
Outcome Measure	In-Trial Period (4.1 yrs)	Post-Trial Follow-up (2.2 yrs)	Overall Follow-up (6.3 yrs)
Major Coronary Events (Coronary death, MI, or revascularization)	9% Reduction [1]	20% Further Reduction [1] [2]	12% Reduction [1] [2]
Major Atherosclerotic Events (MI, coronary death, or ischemic stroke)	7% Reduction (not statistically significant) [2] [3]	16% Reduction [3]	9% Reduction [2] [3]

Q4: Were there any specific long-term safety concerns, such as drug accumulation? The follow-up protocol specifically monitored for issues related to the drug's known accumulation in adipose tissue [2] [4]. The key findings were:

- **Drug Accumulation: Anacetrapib** is highly lipophilic and was confirmed to accumulate in adipose tissue, creating a reservoir that leads to slow elimination from the body [2] [4].
- **Safety Findings:** Despite this accumulation, the extended follow-up **did not find any emergence of adverse effects** on non-vascular mortality, site-specific cancer, hypertension-related events, or other serious adverse events [1] [2] [3].

Experimental Workflow: Long-Term Follow-Up Protocol

For a clear overview of the methodology, here is a workflow diagram summarizing the extended follow-up protocol from the REVEAL trial.



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